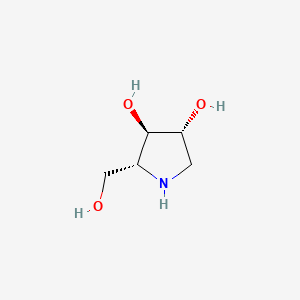

1,4-Dideoxy-1,4-imino-d-arabinitol

Descripción general

Descripción

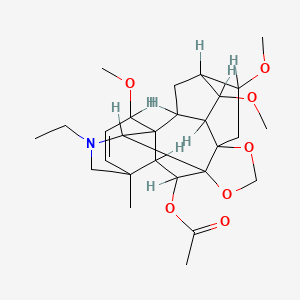

1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Adenophora triphylla, and other organisms with data available.

Aplicaciones Científicas De Investigación

Glycosidase Inhibition

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) has been identified as a specific inhibitor of glucosidases. Its synthesis involves connecting C2 and C5 of xylose with nitrogen. DAB, a pyrrolidine alkaloid found in certain plants, shows potent inhibitory activity against α-galactosidase and α-glucosidase, suggesting its significant potential as a glycosidase inhibitor (Fleet & Smith, 1986); (Fleet et al., 1985).

Anti-Hyperglycemic Efficacy

Research on DAB has shown its effectiveness in glycogen phosphorylase inhibition, indicating its potential as an anti-diabetic agent. Pharmacokinetic properties of DAB in various animal models have been studied to assess its anti-hyperglycemic efficacy (Mackay et al., 2003).

Enzymatic Inhibition

DAB also serves as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III. Its structure contributes significantly to the Gibbs free energy of binding, making it an efficient glycosidase inhibitor (Axamawaty et al., 1990).

Synthetic Approaches

Recent advancements in the synthesis of DAB highlight a more sustainable and efficient approach. For example, a green total synthesis of DAB from naturally occurring d-xylose has been developed, emphasizing environmental friendliness and potential for large-scale production (Akkarasamiyo et al., 2022).

Inhibition of Glycogenolysis

Studies have demonstrated that DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes, indicating its potential for therapeutic applications in conditions like diabetes (Andersen et al., 1999).

Propiedades

Número CAS |

259140-24-4 |

|---|---|

Nombre del producto |

1,4-Dideoxy-1,4-imino-d-arabinitol |

Fórmula molecular |

C5H11NO3 |

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |

Clave InChI |

OQEBIHBLFRADNM-UOWFLXDJSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H](N1)CO)O)O |

SMILES |

C1C(C(C(N1)CO)O)O |

SMILES canónico |

C1C(C(C(N1)CO)O)O |

Otros números CAS |

259140-24-4 |

Sinónimos |

1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

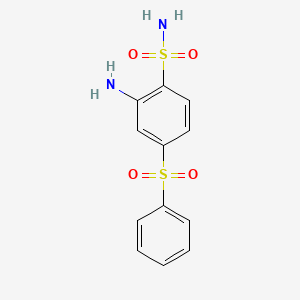

![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)

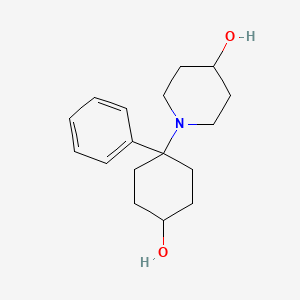

![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)

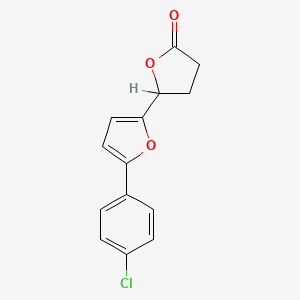

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)